molecular formula C21H15IO3 B3931969 2-oxo-1,2-diphenylethyl 2-iodobenzoate

2-oxo-1,2-diphenylethyl 2-iodobenzoate

Cat. No.: B3931969
M. Wt: 442.2 g/mol
InChI Key: DPIIAFWEUPHXIF-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl 2-iodobenzoate is an ester derivative characterized by a 2-oxo-1,2-diphenylethyl group linked to a 2-iodobenzoate moiety. Its molecular formula is C₂₁H₁₅IO₃, combining a diphenylethyl ketone backbone with an iodinated aromatic ester.

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IO3/c22-18-14-8-7-13-17(18)21(24)25-20(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIIAFWEUPHXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-oxo-1,2-diphenylethyl 2-iodobenzoate typically involves the reaction of 2-iodobenzoic acid with 2-oxo-1,2-diphenylethanol. The reaction is catalyzed by specific catalysts and conducted under controlled conditions to ensure high yield and purity. One method involves using Ru(bpy)32 as a catalyst, L-ascorbic acid as a reducing agent, and tripotassium phosphate as a base in an acetonitrile/water mixture under blue LED irradiation . This method ensures a high yield of the final product, making it suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

2-oxo-1,2-diphenylethyl 2-iodobenzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-oxo-1,2-diphenylethyl 2-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of the iodo group. The iodo group can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s structure allows it to interact with specific molecular targets, enhancing its utility in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-oxo-1,2-diphenylethyl 2-iodobenzoate with structurally related compounds, focusing on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Functional Groups
This compound C₂₁H₁₅IO₃ 2-iodobenzoate, diphenylethyl ketone 442.25 Ester, ketone, aryl iodide
((1R)-2-Oxo-1,2-diphenylethyl) acetate C₁₆H₁₄O₃ Acetate, diphenylethyl ketone 254.28 Ester, ketone
2-Oxo-1,2-diphenylethyl (cyclohexanecarbonyl)glycinate C₂₄H₂₅NO₅ Cyclohexanecarbonyl glycinate, diphenylethyl ketone 407.46 Ester, ketone, amide
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate C₂₂H₁₅Cl₂IN₂O₅ 2-iodobenzoate, dichlorophenoxy, carbohydrazonoyl 615.14 Ester, hydrazone, aryl halides
Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate C₁₁H₁₀N₂O₃ Isoquinoline, methyl ester, amino 218.21 Ester, amine, ketone

Key Observations :

  • Iodine vs.
  • Electronic Effects: The electron-withdrawing iodine atom in 2-iodobenzoate may stabilize the ester linkage against hydrolysis relative to non-halogenated analogs .
  • Hybrid Structures : Compounds like the cyclohexanecarbonyl glycinate derivative introduce amide bonds, altering hydrogen-bonding capacity and solubility .

Physicochemical and Reactivity Comparisons

Solubility and Stability
  • This compound : Predicted low water solubility due to the bulky aromatic and iodinated groups. Stable under inert conditions but susceptible to nucleophilic attack at the iodine site.
  • ((1R)-2-Oxo-1,2-diphenylethyl) acetate : Higher solubility in polar solvents due to the smaller acetate group. Prone to ester hydrolysis under acidic/basic conditions .
  • Hydrazone-linked analogs (e.g., 4-(2-...phenyl 2-iodobenzoate) : Enhanced stability via conjugation but may exhibit photodegradation due to the iodobenzene moiety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-oxo-1,2-diphenylethyl 2-iodobenzoate, and how can purity be maximized?

  • Methodology : The compound can be synthesized via esterification of 2-iodobenzoic acid with a phenacyl alcohol derivative. A modified procedure involves reacting phenacyl bromide with 2-iodobenzoic acid in acetone using DIPEA as a base, followed by flash chromatography (SiO₂, 10% EtOAc in pentane) to achieve 60% yield . Alternatively, recrystallization from methanol-water improves purity, yielding 88% . Key factors include stoichiometric control of reagents (e.g., oxalyl chloride additions) and inert reaction conditions to prevent hydrolysis.

Q. How is the compound characterized spectroscopically, and what NMR signals confirm its structure?

  • Methodology :

  • ¹H NMR : Key peaks include aromatic protons (δ 7.20–8.06 ppm, multiplet), the CH₂ group (δ 5.60 ppm, singlet), and coupling patterns (e.g., J = 7.8–8.0 Hz for ortho protons) .
  • ¹³C NMR : Distinct carbonyl signals (δ 165.9 ppm for the ester, δ 191.8 ppm for the ketone) and iodinated aromatic carbons (δ 94.6 ppm) confirm functional groups .
  • IR : Strong stretches at ~1736 cm⁻¹ (ester C=O) and ~1698 cm⁻¹ (ketone C=O) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or skin contact.
  • In case of exposure:
  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin/Eye contact : Flush with water for 15+ minutes and consult a physician .
  • Store in airtight containers away from light and moisture to prevent decomposition.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:

  • The dihedral angle between phenyl rings is ~114.8°, confirming steric constraints .
  • Iodine’s anisotropic displacement parameters (e.g., U<sup>iso</sup> = 0.0264 Ų) highlight its electron density distribution .
  • Unit cell parameters (e.g., a = 10.9 Å, b = 12.1 Å) validate molecular packing .
    • Data contradiction resolution : Discrepancies in reported bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å) may arise from temperature-dependent lattice effects. Refinement using SHELXL or similar software improves accuracy .

Q. What strategies address low yields in scaled-up syntheses of this compound?

  • Methodology :

  • Optimized stoichiometry : Excess oxalyl chloride (2.0 equiv) ensures complete activation of carboxylic acid intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilic acyl substitution kinetics .
  • Purification : Gradient flash chromatography (hexane:EtOAc) outperforms recrystallization for large-scale separations, reducing product loss .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Methodology : The iodine atom acts as a directing group in Suzuki-Miyaura couplings. For example:

  • Pd-catalyzed coupling with arylboronic acids replaces iodine with aryl groups, leveraging oxidative addition at the C–I bond .
  • Steric hindrance from the adjacent ketone slows transmetallation, requiring elevated temperatures (80–100°C) .
    • Contradiction analysis : Conflicting reports on reaction rates may stem from solvent polarity (e.g., DMF vs. THF) or ligand choice (e.g., PPh₃ vs. XPhos) .

Q. What are the compound’s potential applications in photochemical studies?

  • Methodology :

  • The ketone group enables Norrish-type I/II reactions under UV light (λ = 254 nm), generating radical intermediates .
  • Transient absorption spectroscopy can monitor triplet-state lifetimes (µs–ms range) to assess photoactivity .
  • Comparative studies with non-iodinated analogs reveal halogen effects on intersystem crossing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-oxo-1,2-diphenylethyl 2-iodobenzoate
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2-oxo-1,2-diphenylethyl 2-iodobenzoate

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